molecular formula C17H16N4O2S B5417614 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

Cat. No. B5417614
M. Wt: 340.4 g/mol
InChI Key: LIOROSJXKGXHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is a novel compound with potential applications in the field of scientific research. This compound has gained considerable attention due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit other biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in lab experiments is its potent anticancer activity. This compound may serve as a potential lead compound for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetic and toxicological properties of this compound in animal models. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide involves the reaction of 2-methoxyphenyl hydrazine with phenylacetyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then reacted with 2-chloro-5-thiocyanato-1,3,4-thiadiazole in the presence of potassium carbonate and DMF to yield the final product.

Scientific Research Applications

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has potential applications in the field of scientific research, particularly in the areas of cancer research and drug discovery. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-10-6-5-9-13(14)16-19-17(21-20-16)24-11-15(22)18-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOROSJXKGXHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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